2-Hexanone, 6-(acetyloxy)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

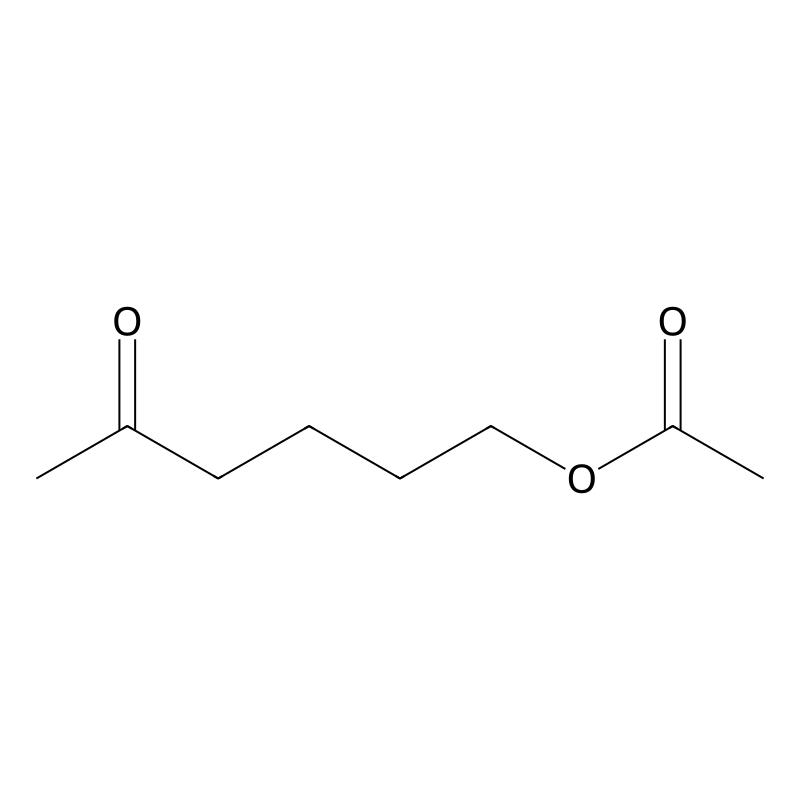

2-Hexanone, 6-(acetyloxy)- is an organic compound classified as a ketone due to the presence of a carbonyl group (C=O) in its structure. Its molecular formula is , and it features a six-carbon chain with an acetyloxy group (-O-C(=O)-CH₃) attached at the sixth carbon. This compound is known for its distinctive odor and is often used in various industrial applications.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols upon reduction.

- Oxidation: Under certain conditions, it can be oxidized to form carboxylic acids.

- Esterification: The acetyloxy group can participate in esterification reactions, forming esters with alcohols.

The compound's reactivity profile makes it useful in synthetic organic chemistry, particularly in the synthesis of more complex molecules.

Synthesis of 2-Hexanone, 6-(acetyloxy)- can be achieved through several methods:

- Acylation of 2-Hexanone: This involves reacting 2-hexanone with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

- Reductive Amination: Utilizing sodium triacetoxyborohydride as a reducing agent can facilitate the conversion of suitable precursors into this compound .

- Direct Esterification: Reacting hexan-2-one with acetic acid in the presence of an acid catalyst can yield the desired product.

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

2-Hexanone, 6-(acetyloxy)- finds applications in various fields:

- Solvent: It is used as a solvent in coatings, adhesives, and inks due to its ability to dissolve a wide range of organic compounds.

- Intermediate: In organic synthesis, it serves as an intermediate for producing pharmaceuticals and agrochemicals.

- Flavoring Agent: Its pleasant odor makes it suitable for use in flavoring and fragrance formulations.

Several compounds share structural similarities with 2-Hexanone, 6-(acetyloxy)-. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Hexanone | Ketone | Simple ketone structure without substituents |

| Acetylacetone | β-Diketone | Contains two carbonyl groups |

| 3-Hexen-2-one | Enone | Contains a double bond adjacent to carbonyl |

| 4-Hydroxy-2-pentanone | Hydroxy Ketone | Contains a hydroxyl group |

Each of these compounds exhibits distinct properties and reactivity patterns due to variations in functional groups and molecular structure. The presence of the acetyloxy group in 2-Hexanone, 6-(acetyloxy)- distinguishes it from these similar compounds, potentially affecting its solubility and reactivity profiles.